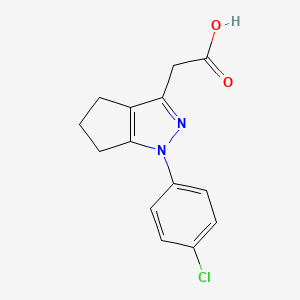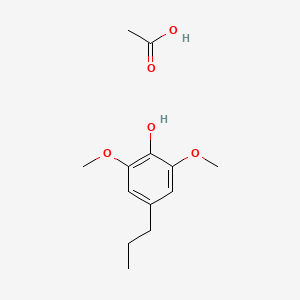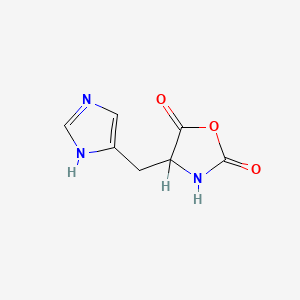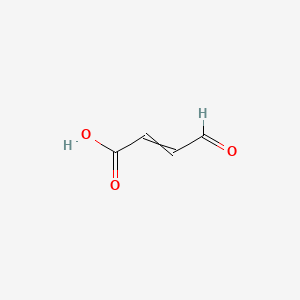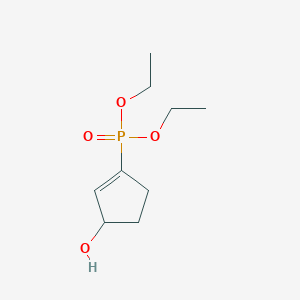
p-Methoxyphenylglyoxal N,N-dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methoxyphenylglyoxal N,N-dimethylhydrazone: is an organic compound with the molecular formula C11H14N2O2 It is a derivative of phenylglyoxal, where the phenyl group is substituted with a methoxy group at the para position, and the glyoxal moiety is converted to its N,N-dimethylhydrazone derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
From p-Methoxyphenylglyoxal: The synthesis of p-Methoxyphenylglyoxal N,N-dimethylhydrazone typically involves the reaction of p-methoxyphenylglyoxal with N,N-dimethylhydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Methoxyphenylglyoxal N,N-dimethylhydrazone can undergo oxidation reactions, where the hydrazone moiety is oxidized to form the corresponding azine or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of azines or other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Reagent in Organic Synthesis: p-Methoxyphenylglyoxal N,N-dimethylhydrazone is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds and other derivatives.
Biology:
Biochemical Probes: The compound can be used as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of p-Methoxyphenylglyoxal N,N-dimethylhydrazone involves its interaction with various molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The methoxy group on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Phenylglyoxal N,N-dimethylhydrazone: Similar structure but lacks the methoxy group.
p-Methoxyphenylglyoxal: The parent compound without the hydrazone derivative.
p-Methoxybenzaldehyde N,N-dimethylhydrazone: Similar structure but with an aldehyde group instead of the glyoxal moiety.
Uniqueness:
- The presence of the methoxy group at the para position enhances the compound’s reactivity and potential for forming hydrogen bonds.
- The N,N-dimethylhydrazone moiety provides unique chemical properties, making it a versatile reagent in organic synthesis and biochemical studies.
Propriétés
Numéro CAS |
25555-11-7 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(2E)-2-(dimethylhydrazinylidene)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)12-8-11(14)9-4-6-10(15-3)7-5-9/h4-8H,1-3H3/b12-8+ |
Clé InChI |
VFUZELURVABLEH-XYOKQWHBSA-N |
SMILES isomérique |
CN(C)/N=C/C(=O)C1=CC=C(C=C1)OC |
SMILES canonique |
CN(C)N=CC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


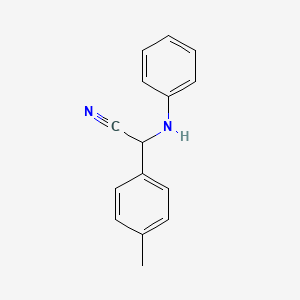
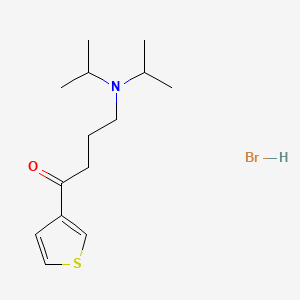
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)
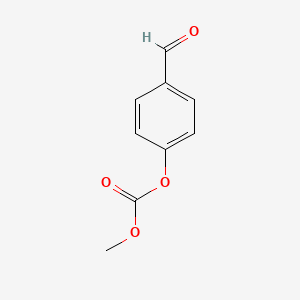
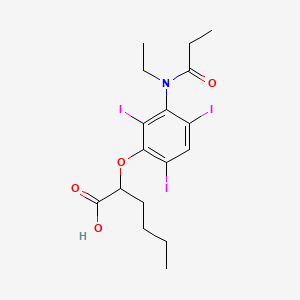
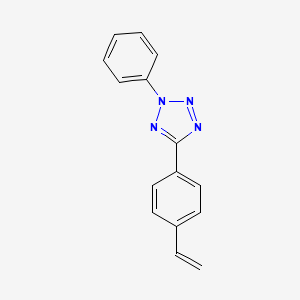
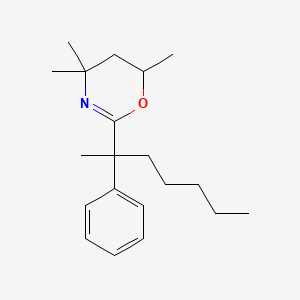
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
